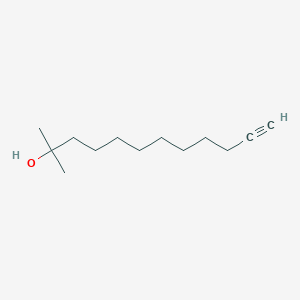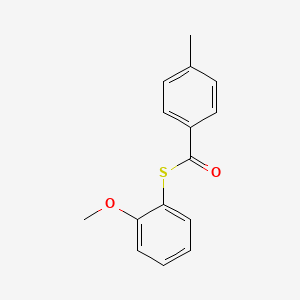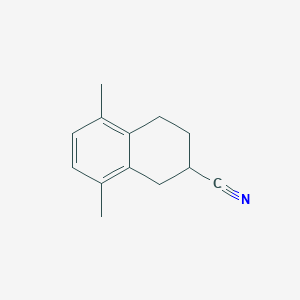
2-Methyldodec-11-YN-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyldodec-11-YN-2-OL is an organic compound characterized by the presence of a hydroxyl group (-OH) and an alkyne group (-C≡C-) on a twelve-carbon chain. This compound is notable for its unique structure, which combines both an alcohol and an alkyne functional group, making it a versatile molecule in organic synthesis and various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyldodec-11-YN-2-OL typically involves the alkylation of propargyl alcohol with a suitable alkyl halide under basic conditions. One common method includes the use of sodium hydride (NaH) as a base to deprotonate the propargyl alcohol, followed by the addition of an alkyl halide to form the desired product. The reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as copper(I) iodide (CuI) can enhance the reaction efficiency and selectivity. The process is optimized to minimize waste and reduce production costs, making it feasible for large-scale manufacturing.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyldodec-11-YN-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4) under acidic conditions.
Reduction: Hydrogen gas (H2) with Pd/C or Lindlar’s catalyst.
Substitution: Alkyl halides or sulfonates in the presence of a strong base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of ethers, esters, or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-Methyldodec-11-YN-2-OL has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving alcohols and alkynes.
Medicine: Investigated for its potential use in drug development due to its unique functional groups.
Industry: Utilized in the production of specialty chemicals, fragrances, and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-Methyldodec-11-YN-2-OL involves its interaction with various molecular targets through its hydroxyl and alkyne groups. The hydroxyl group can form hydrogen bonds with biological molecules, while the alkyne group can participate in cycloaddition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dodec-11-yn-1-ol: Similar structure but lacks the methyl group at the second carbon.
2-Methylbut-3-yn-2-ol: Shorter carbon chain but contains both hydroxyl and alkyne groups.
Tetradec-11-en-1-ol: Contains an alkene group instead of an alkyne.
Uniqueness
2-Methyldodec-11-YN-2-OL is unique due to the presence of both a hydroxyl and an alkyne group on a twelve-carbon chain, which provides it with distinct reactivity and versatility in various chemical reactions and applications.
Eigenschaften
CAS-Nummer |
832726-67-7 |
|---|---|
Molekularformel |
C13H24O |
Molekulargewicht |
196.33 g/mol |
IUPAC-Name |
2-methyldodec-11-yn-2-ol |
InChI |
InChI=1S/C13H24O/c1-4-5-6-7-8-9-10-11-12-13(2,3)14/h1,14H,5-12H2,2-3H3 |
InChI-Schlüssel |
DPRVPGBLOBJWKD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CCCCCCCCC#C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{[11-(Trichlorosilyl)undecanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14197026.png)


![5-[(Isoquinolin-1-yl)methanesulfonyl]-1,2,4-thiadiazol-3-amine](/img/structure/B14197048.png)

![2-[(Diphenylmethylidene)amino]-2-methylpent-4-enamide](/img/structure/B14197052.png)


![4-Ethyl-3,6-bis{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol](/img/structure/B14197060.png)



![Quinoline, 6-nitro-2-[[4-[4-(trifluoromethyl)phenyl]-1-piperidinyl]methyl]-](/img/structure/B14197065.png)

